molecular formula C11H16N2O3S B3571468 4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide

4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide

Cat. No.: B3571468
M. Wt: 256.32 g/mol
InChI Key: LERIUWIPLNUUNS-UHFFFAOYSA-N
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Description

“4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide” is also known as Dabsyl chloride . It is a chromophoric labeling reagent used in HPLC for derivatizing amino acids . It reacts freely with all amino acids to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate .


Synthesis Analysis

The synthesis of “this compound” or Dabsyl chloride involves the reaction of primary and secondary amino groups . It is generally used for the derivatization of N-terminal amino acids, imidazole derivatives, polyamines, etc., prior to their chromatographic determination .


Molecular Structure Analysis

The molecular structure of “this compound” consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “this compound” are substitution, addition, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its use as a chromophoric labeling reagent, its photostability, and its ability to react freely with all amino acids . In ring B, the presence of a disubstituted amino group such as dimethylamino, diethylamino, diarylamino or piperazine, piperidine groups is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential .

Mechanism of Action

The mechanism of action of “4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide” involves its reaction with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green– fluorescent sulfonamide adducts .

Safety and Hazards

“4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide” is considered hazardous. It causes severe skin burns and eye damage .

Future Directions

The future directions of “4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide” could involve its continued use in HPLC for derivatizing amino acids . It is also expected to be used in the investigation of protein folding and dynamics .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-12(2)11(14)9-5-7-10(8-6-9)17(15,16)13(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERIUWIPLNUUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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